BenchChemオンラインストアへようこそ!

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea

Cardiac Myosin Activator Systolic Heart Failure Structure-Activity Relationship

This unsymmetrical urea derivative is a high-priority structural probe for renal physiology studies, serving as a documented UT-A1 inhibitor lead for novel 'urearetic' diuretics. Its unique 4-(dimethylamino)phenyl–hydroxyethyl head group enables uncharted SAR exploration within the cardiac myosin activator pharmacophore. The chiral benzylic alcohol center mirrors potent enantioselective sEH inhibitor motifs—individual enantiomer testing post-chiral separation can unlock new lead series for hypertension and inflammation models. Secure this distinct chemical entity with a signature biological profile for your focused library design.

Molecular Formula C20H27N3O2
Molecular Weight 341.455
CAS No. 1421489-30-6
Cat. No. B2625787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea
CAS1421489-30-6
Molecular FormulaC20H27N3O2
Molecular Weight341.455
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)NCCCC2=CC=CC=C2)O
InChIInChI=1S/C20H27N3O2/c1-23(2)18-12-10-17(11-13-18)19(24)15-22-20(25)21-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,19,24H,6,9,14-15H2,1-2H3,(H2,21,22,25)
InChIKeyVEXAGCUSQGVNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview: 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea (CAS 1421489-30-6) for Research Procurement


The compound 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea (CAS 1421489-30-6, C₂₀H₂₇N₃O₂) is a synthetic, unsymmetrical urea derivative featuring a 4-(dimethylamino)phenyl group connected via a hydroxyethyl linker to one urea nitrogen, and a 3-phenylpropyl group on the other [1]. This structure places it within a class of compounds investigated as cardiac myosin activators, soluble epoxide hydrolase (sEH) inhibitors, and urea transporter (UT) modulators [2]. The compound's PubChem record indicates it was registered in 2013 as part of a chemical library, suggesting its origin as a screening candidate rather than a fully optimized lead [1].

Why Generic Substitution Fails: The Critical Role of the Dimethylamino Motif in 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea


Urea derivatives within the phenylpropylurea class display profound sensitivity to the nature of the group attached to the hydroxyethyl urea nitrogen. In cardiac myosin activation assays, replacing the phenethyl group with a tetrahydropyran-4-yl moiety increased myosin ATPase activation from 51.1% to 81.4% at 10 µM [1]. Similarly, in soluble epoxide hydrolase (sEH) inhibition, the enantioselectivity of 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)ureas differed by 125-fold between isomers, with IC₅₀ values as low as 13 nM [2]. These examples demonstrate that generic substitution within the urea scaffold is not feasible; the specific combination of the 4-(dimethylamino)phenyl and hydroxyethyl linker in this compound is a distinct chemical entity whose precise biological signature can only be determined empirically.

Quantitative Differentiation Evidence: 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea vs. Close Analogs


Structural Differentiation from 1-Phenethyl-3-(3-phenylpropyl)urea: A Key Cardiac Myosin Activator Scaffold

The target compound replaces the simple phenethyl group of the lead cardiac myosin activator 1-phenethyl-3-(3-phenylpropyl)urea (Compound 1) with a 4-(dimethylamino)phenyl-hydroxyethyl moiety [1]. In that study, Compound 1 achieved cardiac myosin ATPase activation of 51.1% at 10 µM, with fractional shortening (FS) of 18.90% and ejection fraction (EF) of 12.15% in vivo [1]. The introduction of a polar, hydrogen-bond-capable hydroxyethyl linker and a basic dimethylamino group in the target compound is predicted to alter the molecule's pharmacophore geometry and electronic distribution, which in this scaffold has been shown to drastically change potency, as evidenced by the 81.4% activation achieved by the tetrahydropyran-4-yl analog [1]. Direct activity data for the target compound are not publicly available.

Cardiac Myosin Activator Systolic Heart Failure Structure-Activity Relationship

Comparison with 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)ureas as sEH Inhibitors

The target compound shares the 3-(3-phenylpropyl)urea tail with a series of potent sEH inhibitors. However, the head group differs significantly [1]. In sEH inhibitors, 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)ureas show enantioselective inhibition up to 125-fold, with the most potent (S)-isomer achieving an IC₅₀ of 13 nM [1]. The target compound replaces the α-alkyl-α-phenylmethyl group with a 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl moiety, which introduces a chiral center at the hydroxyl carbon and a basic amine. This structural change is expected to profoundly alter the interaction with the sEH active site's catalytic triad (Asp335, Tyr465, Tyr383), which relies on hydrogen bonding with the urea carbonyl and NH groups [1].

Soluble Epoxide Hydrolase Inhibitor Enantioselectivity Cardiovascular Disease

Proximity to Urea Transporter UT-A1 Inhibitors with Documented Activity

A high-throughput screen of ~90,000 compounds identified four classes of UT-A1 inhibitors with low micromolar IC₅₀ values [1]. The structurally related compound 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea (CAS 1421450-98-7) has a documented IC₅₀ of 1.10×10³ nM (1.1 µM) for inhibition of rat UT-A1 expressed in MDCK cells [2]. The target compound differentiates itself by replacing the 3,4-dimethylphenyl group with a 3-phenylpropyl group. This substitution increases both molecular weight and lipophilicity (cLogP), and removes a potential metabolic hot spot (the dimethylphenyl ring), which may result in improved metabolic stability and a shift in UT-A1/UT-B selectivity, as reported for other analogs in this series [1].

Urea Transporter Inhibitor UT-A1 Diuretic Kidney Physiology

Differentiation from 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea by Heterocycle Replacement

The compound 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea (CAS 2309603-20-9) is a very close structural relative that replaces the 4-(dimethylamino)phenyl group with a 2,5-dimethylfuran-3-yl ring [1]. This replacement is a classic scaffold-hopping maneuver [1]. The target compound, with its dimethylamino group, has a higher topological polar surface area (TPSA) and a basic nitrogen (pKa ~5 for aromatic dimethylamino), which contrasts with the neutral, more lipophilic furan ring. This difference is critical for aqueous solubility, CNS penetration potential, and hERG liability [1]. Again, direct comparative biological data are lacking.

Scaffold Hopping Heterocycle Replacement Drug-likeness

Recommended Research Applications for 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea Based on Structural Evidence


Chemical Probe for Investigating Urea Transporter (UT-A1) Function

Given that a closely related analog is a documented rat UT-A1 inhibitor with an IC₅₀ in the low micromolar range, this compound is a high-priority candidate for renal physiology studies. It can be used as a structural probe to interrogate UT-A1's role in the urinary concentrating mechanism, potentially serving as a lead for developing a new class of 'urearetic' diuretics, a concept validated by high-throughput screens [1].

Cardiac Myosin Activator Screening Deck Component

The phenylpropylurea core is a validated scaffold for cardiac myosin activation [1]. This specific compound, with its unique dimethylamino-hydroxyethyl head group, can be included in a focused library to explore uncharted SAR space around this pharmacophore, with the goal of identifying novel positive inotropes for systolic heart failure.

Enantioselective sEH Inhibitor Lead Diversification

The compound features a chiral secondary alcohol at the benzylic position, similar to the pharmacophore found in highly potent and enantioselective sEH inhibitors [1]. A chiral separation and individual testing of the enantiomers could reveal a new lead series with improved selectivity over microsomal epoxide hydrolase (mEH) and enhanced in vivo efficacy in hypertension or inflammation models.

Quote Request

Request a Quote for 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.